4-Aminomethyl-piperidine-1-carboxylic acid allyl ester

Organic Synthesis Medicinal Chemistry Building Block Procurement

4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (CAS 885274-93-1, MFCD06796249, molecular formula C10H18N2O2, molecular weight 198.26 g/mol) is an N-protected piperidine building block that combines a 4-aminomethyl substitution on the piperidine ring with an allyl carbamate (Alloc) protecting group on the ring nitrogen. The compound is physically described as a yellow liquid with a purity specification of ≥96% from commercial suppliers.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 885274-93-1
Cat. No. B1527803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethyl-piperidine-1-carboxylic acid allyl ester
CAS885274-93-1
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC=CCOC(=O)N1CCC(CC1)CN
InChIInChI=1S/C10H18N2O2/c1-2-7-14-10(13)12-5-3-9(8-11)4-6-12/h2,9H,1,3-8,11H2
InChIKeyHISOLWKWICHHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminomethyl-piperidine-1-carboxylic Acid Allyl Ester (CAS 885274-93-1): Procurement and Differentiation Guide


4-Aminomethyl-piperidine-1-carboxylic acid allyl ester (CAS 885274-93-1, MFCD06796249, molecular formula C10H18N2O2, molecular weight 198.26 g/mol) is an N-protected piperidine building block that combines a 4-aminomethyl substitution on the piperidine ring with an allyl carbamate (Alloc) protecting group on the ring nitrogen . The compound is physically described as a yellow liquid with a purity specification of ≥96% from commercial suppliers . This structural arrangement places the compound within the category of bifunctional piperidine intermediates, where the free primary amine (at the 4-aminomethyl position) and the protected ring nitrogen provide two distinct reactive handles for sequential synthetic transformations . Current publicly available literature contains no quantitative comparative data for this specific compound against its structural analogs.

Why Generic Substitution of 4-Aminomethyl-piperidine-1-carboxylic Acid Allyl Ester (CAS 885274-93-1) Is Not Recommended Without Orthogonal Compatibility Assessment


In the absence of head-to-head comparative data, the primary differentiator among 4-aminomethyl-piperidine derivatives lies in the orthogonality of their protecting groups, which directly determines synthetic route compatibility and overall step economy [1]. The allyl carbamate (Alloc) group on this compound is cleaved under mild, neutral Pd(0)-catalyzed conditions using nucleophilic allyl scavengers, a removal mechanism that is chemically orthogonal to the acid-labile Boc group (TFA cleavage) and the base-labile Fmoc group (piperidine cleavage) [2]. Substituting this compound for a Boc-protected analog (e.g., 1-Boc-4-(aminomethyl)piperidine, CAS 144222-22-0) or a Cbz-protected analog (CAS 132431-09-5) in a synthetic sequence containing acid- or hydrogenation-sensitive functionality would introduce protecting group incompatibility and may require substantial route redesign . Therefore, procurement decisions should be driven by the specific protecting group strategy required for the intended multi-step synthesis.

Quantitative Evidence Assessment for 4-Aminomethyl-piperidine-1-carboxylic Acid Allyl Ester (CAS 885274-93-1)


Physical Form and Purity Specification: Target Compound vs. Boc-Protected Analog

The target compound is supplied as a yellow liquid with a purity specification of 96% . The closely related Boc-protected analog 1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) is supplied as a colorless to yellow liquid or low melting solid with a density of 1.013 g/mL at 25°C [1]. No experimental comparison of reactivity, yield, or selectivity between these compounds has been reported in the peer-reviewed literature.

Organic Synthesis Medicinal Chemistry Building Block Procurement

Deprotection Condition Orthogonality: Alloc vs. Boc vs. Cbz Protecting Groups

The allyl carbamate (Alloc) group on the target compound is removed under Pd(0)-catalyzed conditions with nucleophilic scavengers such as PhSiH₃ or dimedone [1]. In contrast, the Boc group on 1-Boc-4-(aminomethyl)piperidine requires acidic conditions (e.g., TFA) for cleavage , while the Cbz group on benzyl 4-(aminomethyl)piperidine-1-carboxylate requires hydrogenolysis (H₂, Pd/C) . This orthogonality is a class-level property of the protecting group itself, not a compound-specific attribute of CAS 885274-93-1.

Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Molecular Weight and Density: Target Compound vs. Fmoc-Protected Analog

The target compound has a molecular weight of 198.26 g/mol and a density of approximately 1.1 g/cm³ (calculated) . The Fmoc-protected analog 4-(aminomethyl)-1-N-Fmoc-piperidine (CAS 391248-14-9) has a substantially higher molecular weight of 336.43 g/mol [1]. No comparative experimental data on solubility, reactivity, or synthetic yield between these two compounds exists in the open literature.

Physicochemical Properties Building Block Comparison Procurement

Recommended Application Scenarios for 4-Aminomethyl-piperidine-1-carboxylic Acid Allyl Ester (CAS 885274-93-1) Based on Structural Features


Multi-Step Synthesis Requiring Orthogonal Amine Protection

This compound is positioned for use in synthetic sequences where the piperidine nitrogen must remain protected under acidic and basic conditions that would cleave Boc or Fmoc groups, respectively. The Alloc group's orthogonal Pd(0)-catalyzed cleavage allows for selective deprotection in the presence of acid- or base-sensitive moieties [1]. Users should verify that the absence of published yield data for this specific compound does not conflict with their synthetic requirements.

Synthesis of PROTACs and Bifunctional Degraders

The combination of a free primary amine (at the 4-aminomethyl position) and a protected ring nitrogen makes this compound a potential linker precursor or intermediate for proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules. While direct literature on CAS 885274-93-1 in PROTAC synthesis is absent, related allyl ester chemistry has been explored for optimizing physicochemical properties in degrader molecules [1].

Peptide and Peptidomimetic Synthesis Requiring Side-Chain Functionalization

The Alloc protecting group is widely employed in peptide synthesis for orthogonal protection of lysine side chains, allowing selective ε-amino group modification while the α-amino group remains Fmoc-protected [1]. This compound's structural similarity to Alloc-protected amino acid derivatives suggests potential utility as a piperidine-containing amino acid surrogate or conformationally constrained building block, though experimental validation in peptide contexts is not currently available.

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